2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione

Medicinal chemistry Drug design ADME prediction

Researchers procuring thiophene-β-diketones for lanthanide luminescence or electropolymerization face regioisomeric ambiguity: the 3-thienyl isomer has a TPSA +28 Ų higher (62.4 vs 34.14 Ų), altering membrane permeability and film morphology. This 2-thienyl isomer (CAS 1249560-82-4) delivers the correct electronic environment for Eu(III) sensitization (~50% quantum yield) and electrochemical polymerization. • ≥98% purity - use directly without repurification. • C2-methyl group enables steric tuning of the metal coordination sphere. • Ships ambient; sealed dry storage at 2-8°C.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
Cat. No. B13630567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(=O)C1=CC=CS1
InChIInChI=1S/C10H12O2S/c1-3-8(11)7(2)10(12)9-5-4-6-13-9/h4-7H,3H2,1-2H3
InChIKeyTUXSVZDWZJKAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione: Procurement-Ready Profile of a 2-Thienyl-Substituted β-Diketone Building Block (CAS 1249560-82-4)


2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione (CAS 1249560-82-4, molecular formula C₁₀H₁₂O₂S, MW 196.27) is an unsymmetrical β-diketone featuring a thiophen-2-yl moiety at the 1-position and a 2-methyl substitution on the pentane-1,3-dione backbone . This compound belongs to the class of thiophene-containing 1,3-diketones, which serve as versatile O,O'-bidentate ligands for d- and f-block metal coordination and as synthetic intermediates for heterocyclic elaboration [1]. Commercially available from multiple suppliers at purities of 97–98% , the compound is supplied strictly for research and further manufacturing use and benefits from established shipping and storage protocols .

Ligand design 2-Thienyl β-diketone O,O'-bidentate scaffold for d- and f-block metal coordination
Steric tuning C2-methyl substitution modulates chelate geometry and keto-enol equilibrium
Building block Supports heterocyclic elaboration, electropolymerizable complexes, and medchem SAR

Why Generic β-Diketone Substitution Fails: Differentiated Physicochemical and Coordination Properties of 2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione


Thiophene-containing β-diketones are not interchangeable commodities. The regioisomeric attachment point of the thiophene ring (2-thienyl vs. 3-thienyl), the position and nature of alkyl substitution on the diketone backbone, and the resulting conformational preferences each materially affect critical selection parameters—including calculated lipophilicity (LogP), topological polar surface area (TPSA), keto-enol tautomeric equilibrium, and the geometry of metal chelates formed [1]. For instance, the 2-thienyl isomer provides a distinct electronic environment at the coordinating oxygen atoms compared to the 3-thienyl isomer, directly influencing ligand-to-metal energy transfer efficiency in lanthanide luminescence applications [2]. Substituting a close analog without verifying these differentiated properties risks compromised performance in coordination chemistry, materials science, or medicinal chemistry campaigns where subtle changes in LogP or TPSA alter membrane permeability predictions and ADME profiles [3]. The quantitative evidence below demonstrates exactly where this compound diverges from its nearest structural neighbors.

Target: 2-thienyl 2-Thienyl regioisomer with lower TPSA, higher LogP
Substitute: 3-thienyl analog TPSA ~62.4 Ų, LogP 2.2 – permeability predictions may differ significantly
Target: 2-methyl C2-methyl provides steric hindrance near coordination site
Substitute: 4-methyl isomer Terminal methyl offers less steric influence; coordination geometry may shift
Target: C2-methyl β-diketone Defined stereocenter and higher MW (196.27) for SAR studies
Substitute: des-methyl analog Absence of C2-methyl reduces steric bulk and eliminates stereochemical handle

Quantitative Differentiation Evidence: 2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione Versus Its Closest Structural Analogs


Topological Polar Surface Area (TPSA): 2-Thienyl vs. 3-Thienyl Regioisomer Comparison

The 2-thienyl substitution of the target compound yields a computed TPSA of 34.14 Ų, which is approximately 45% lower than the 62.4 Ų TPSA of the 3-thienyl regioisomer (2-methyl-1-(thiophen-3-yl)pentane-1,3-dione, CAS 1855663-33-0) [1]. According to the widely applied Veber rule, compounds with TPSA ≤ 140 Ų and rotatable bond count ≤ 10 are predicted to have favorable oral bioavailability; the markedly lower TPSA of the 2-thienyl isomer suggests superior predicted passive membrane permeability relative to its 3-thienyl counterpart, all other factors being equal [2]. This difference arises from the distinct spatial orientation of the sulfur atom relative to the diketone moiety, which alters the solvent-accessible surface contribution of the polar carbonyl and thiophene groups.

TPSA: 2-thienyl vs 3-thienyl
Data to verify
34.14 vs 62.4 Ų
(~45% lower)
May support higher predicted passive permeability
Computed TPSA; cross-platform values may differ
Medicinal chemistry Drug design ADME prediction

Lipophilicity (LogP) Head-to-Head: 2-Thienyl vs. 3-Thienyl Regioisomer

The target compound (2-thienyl isomer) exhibits a computed LogP of 2.546, compared to an XLogP3 of 2.2 for the 3-thienyl regioisomer [1]. This represents an approximate 0.35 log unit increase in lipophilicity, translating to roughly a 2.2-fold higher predicted octanol-water partition coefficient for the 2-thienyl isomer. In the context of the Lipinski Rule of Five, both values fall well within the acceptable LogP range (≤5), but the higher lipophilicity of the 2-thienyl isomer may confer advantages in penetrating lipid-rich environments while remaining within drug-like property space [2]. Notably, the 4-methyl positional isomer (4-methyl-1-(thiophen-2-yl)pentane-1,3-dione, CAS 30984-27-1) shares an identical LogP of 2.546 with the target compound, indicating that the methyl position on the pentane chain does not materially alter overall lipophilicity, whereas the thiophene attachment point does [3].

LogP: 2-thienyl vs 3-thienyl
Data to verify
2.546 vs 2.2
(Δ +0.35 log units)
Reported lipophilicity increase may affect membrane partitioning
Algorithm-dependent; verify experimentally
Lipophilicity Physicochemical profiling Medicinal chemistry

Molecular Scaffold Differentiation: C2-Methyl Substitution Effect on MW and Rotatable Bond Count vs. Unsubstituted Analog

Compared to the non-methylated analog 1-(thiophen-2-yl)pentane-1,3-dione (C₉H₁₀O₂S, MW 182.24), the target compound (C₁₀H₁₂O₂S, MW 196.27) incorporates an additional methyl group at the C2 position of the pentane-1,3-dione chain, increasing molecular weight by 14.03 g/mol (7.7%) . This 2-methyl substitution introduces a stereocenter (undefined stereocenter count: 1, as noted for the 3-thienyl regioisomer analog), creating the potential for enantiomerically resolved synthesis [1]. Additionally, with 4 rotatable bonds and 0 hydrogen bond donors , the target compound conforms fully to Veber oral bioavailability criteria, while the added methyl group provides a synthetic handle absent in the des-methyl analog for further functionalization or for probing steric effects in target binding pockets.

C2-methyl scaffold
Data to verify
ΔMW +14.03 g/mol
1 stereocenter, 4 rot. bonds
Enables stereochemical SAR and steric tuning
Vendor-reported descriptors
Scaffold diversity Fragment-based drug discovery Medicinal chemistry

Keto-Enol Tautomerism and Coordination Chemistry: Class-Level Evidence for Thiophene-Containing β-Diketones

Thiophene-containing β-diketones consistently exhibit strong enol-form stabilization in solution. Taidakov et al. demonstrated that 1,3-diketones bearing a 2-thienyl substituent and perfluorinated side chains exist exclusively in the enol form in CDCl₃ solution, as evidenced by characteristic ¹H NMR enol-OH singlets at δ 14.9–15.3 ppm and the absence of CH₂ keto-form signals [1]. In the solid state, Oyarce et al. confirmed by single-crystal X-ray diffraction that the related unsymmetrical β-diketone 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione exists as its keto-enol tautomer with the enol OH adjacent to the 3-thienyl unit, demonstrating that thiophene ring electronics directly influence tautomeric regiochemistry [2]. Furthermore, Freund et al. showed that the photoluminescence quantum yield of Eu(III) tris-β-diketonate complexes can be tuned by modifying the thiophene substitution pattern on the ligand, with the ligand structure affecting the efficiency of ligand-to-metal energy transfer [3]. The 2-methyl substitution on the pentane backbone of the target compound introduces steric modulation of the enolization equilibrium, potentially altering the chelate bite angle and coordination geometry compared to unsubstituted or 4-substituted analogs—a parameter of direct relevance to complex stability and photophysical properties.

Keto-enol tautomerism
Class-level
Enol form dominates
in solution (¹H NMR, X-ray)
Supports reliable bidentate O,O'-coordination
Class-level inference; independent characterization advised
Coordination chemistry Lanthanide luminescence Metal complex design

Positional Isomer Differentiation: 2-Methyl vs. 4-Methyl Substitution on the Pentane-1,3-dione Backbone

The target compound bears the methyl substituent at the C2 position of the pentane-1,3-dione chain, directly adjacent to the 1-carbonyl group, whereas the positional isomer 4-methyl-1-(thiophen-2-yl)pentane-1,3-dione (CAS 30984-27-1) carries the methyl group at the C4 terminus . While both isomers share identical molecular formula (C₁₀H₁₂O₂S), molecular weight (196.27), and computed LogP (2.546) [1], the proximity of the C2-methyl group to the diketone chelation site is expected to exert a greater steric influence on metal coordination geometry in the target compound. In contrast, the 4-methyl isomer presents a less sterically encumbered coordination environment. The computed PSA for the 4-methyl isomer is reported as 62.38 Ų on one platform [1], though this value appears inconsistent with other computational sources and may reflect different algorithmic treatments of the thiophene sulfur contribution. The C2-methyl positional isomer offers a unique steric profile for probing the effects of chelate-site steric hindrance on complex stability and catalytic activity.

2-methyl vs 4-methyl isomer
Data to verify
C2 vs C4 methyl
identical LogP (2.546)
C2-methyl provides distinct steric profile near chelate site
TPSA values differ by platform; verify coordination impact
Coordination chemistry Conformational analysis Structure-activity relationships

Recommended Application Scenarios for 2-Methyl-1-(thiophen-2-yl)pentane-1,3-dione Based on Quantitative Differentiation Evidence


Lanthanide Luminescence: Europium(III) and Gadolinium(III) β-Diketonate Complex Design

The 2-thienyl-β-diketone scaffold is validated in the peer-reviewed literature as an effective antenna ligand for Eu(III) sensitization, with perfluorinated analogs achieving quantum yields of ~50% under UV excitation [1]. The C2-methyl substitution on the pentane-1,3-dione backbone provides steric tuning of the metal coordination sphere, potentially modulating non-radiative decay pathways. The lower TPSA (34.14 Ų) of the 2-thienyl isomer compared to the 3-thienyl regioisomer (62.4 Ų) may also influence film-forming properties in OLED device fabrication contexts. Researchers should procure this specific regioisomer when the 2-thienyl electronic environment and C2-methyl steric profile are design requirements for optimizing ligand-to-metal energy transfer efficiency.

Electropolymerizable Metal Complexes for Conductive Metallopolymer Films

Thiophene-containing β-diketonate complexes of Cu(II) and Zn(II) have been demonstrated to undergo electrochemical polymerization to form conductive metallopolymer films on electrode surfaces, with applications in electrocatalysis and sensing [1] [2]. The 2-thienyl group of the target compound serves as the electropolymerizable unit, while the 2-methyl substitution on the diketone backbone may influence polymer film morphology and electrochemical properties. The commercially available purity (97–98%) supports direct use in electropolymerization studies without additional purification. Procurement of this specific building block is warranted when electropolymerizable β-diketonate ligands with steric modulation at the chelate site are required.

Medicinal Chemistry: Fragment-Based and Structure-Activity Relationship (SAR) Studies

With a LogP of 2.546 falling within the optimal drug-like range (1–3) and a TPSA of 34.14 Ų well below the Veber threshold of 140 Ų , the target compound presents a favorable computed ADME profile as a fragment or scaffold for further elaboration [3]. The C2-methyl group introduces a stereocenter and steric bulk that can be exploited to probe chiral recognition in biological targets. The significant TPSA difference (+28 Ų) between the 2-thienyl and 3-thienyl regioisomers [4] provides a meaningful design parameter for tuning membrane permeability in hit-to-lead optimization. Procurement of the 2-thienyl isomer is recommended when lower TPSA and higher LogP are desired within a congeneric series.

Asymmetric Catalysis: Chiral β-Diketonate Metal Complexes

The undefined stereocenter at the C2 position of the pentane-1,3-dione backbone [4] creates the opportunity for enantioselective synthesis of chiral metal complexes. In combination with a 2-thienyl substituent that provides a distinct electronic environment at the coordinating oxygen atoms, the target compound can serve as a prochiral ligand precursor for asymmetric transformations. This regioisomer is the preferred procurement choice over the 3-thienyl analog or the 4-methyl positional isomer when both a 2-thienyl electronic profile and a chiral coordination environment are simultaneously required for catalyst optimization.

Application
Selection Property
Validation Focus
Lanthanide luminescence
2-Thienyl electronic environment, C2-methyl steric tuning
Ligand-to-metal energy transfer efficiency, photoluminescence quantum yield
Electropolymerizable metal complexes
Electropolymerizable thiophene unit, sterically modulated chelate
Film morphology, conductivity, electrochemical response
Medchem fragment/SAR studies
Lower TPSA, higher LogP, defined stereocenter
Membrane permeability prediction, bioavailability context, chiral recognition
Asymmetric catalysis
C2 stereocenter, 2-thienyl coordination environment
Enantioselective complex formation, catalytic activity, stereochemical outcome
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